molecular formula C17H18N2O2 B15063730 Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Cat. No.: B15063730
M. Wt: 282.34 g/mol
InChI Key: CRLMBAZGFITOGU-UHFFFAOYSA-N
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Description

Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a chemical compound with the molecular formula C17H18N2O2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves the reaction of benzyl chloroformate with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Uniqueness: Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl carbamate moiety differentiates it from other tetrahydroisoquinoline derivatives, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

benzyl N-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

InChI

InChI=1S/C17H18N2O2/c20-17(21-12-13-4-2-1-3-5-13)19-16-7-6-14-8-9-18-11-15(14)10-16/h1-7,10,18H,8-9,11-12H2,(H,19,20)

InChI Key

CRLMBAZGFITOGU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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